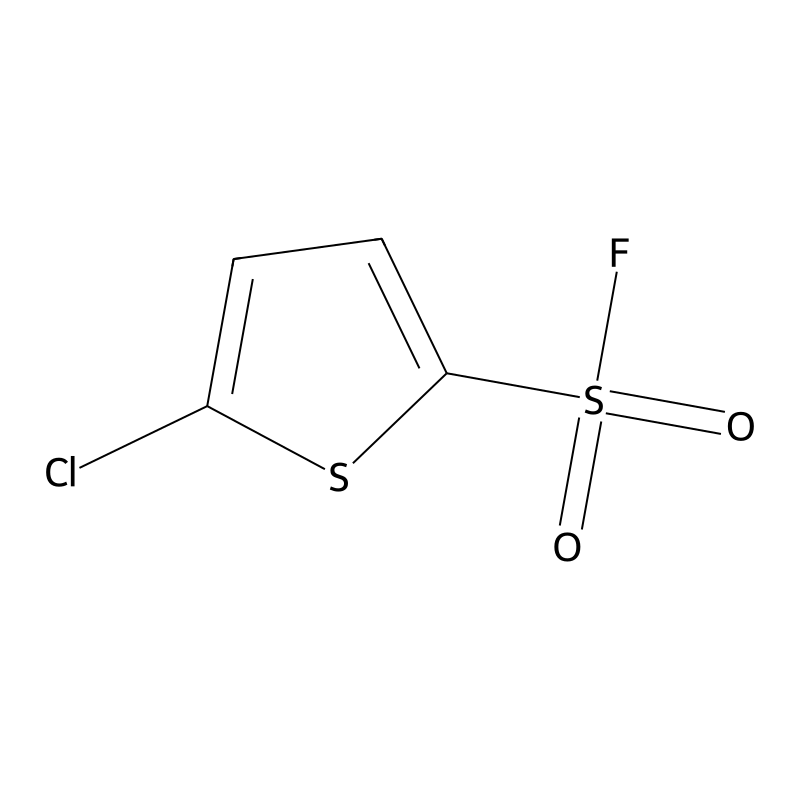

2-Thiophenesulfonyl fluoride, 5-chloro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Chloro-2-thiophenesulfonyl fluoride (5-Cl-TSF) has been explored as a potential reagent in bioconjugation, a scientific technique that links biomolecules like proteins or nucleic acids with small molecules []. The key functional group in 5-Cl-TSF is the sulfonyl fluoride (SO2F) moiety [].

Here's how 5-Cl-TSF might be used:

- Click Chemistry Linker: The SO2F group can react with specific functional groups on biomolecules to form a stable sulfur-oxygen bond (SO2) linker []. This linker offers an alternative to commonly used amide and phosphate linkers in click chemistry, a powerful method for biomolecule conjugation due to its high efficiency and selectivity [].

5-Chloro-2-thiophenesulfonyl fluoride is an organosulfur compound characterized by the presence of a thiophene ring fused with a sulfonyl fluoride group at the second position and a chlorine atom at the fifth position. Its molecular formula is C₄H₃ClFOS₂, and it has a molecular weight of approximately 200.64 g/mol. The compound is notable for its reactive sulfonyl fluoride group, which can engage in various

- Nucleophilic Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The presence of the chlorine atom and the electron-withdrawing sulfonyl group can facilitate electrophilic aromatic substitution reactions on the thiophene ring.

- Fluorosulfonylation: This compound can be involved in fluorosulfonylation reactions, where it acts as a source of sulfonyl fluoride radicals, which are useful for synthesizing other sulfonyl fluorides .

While specific biological activities of 5-chloro-2-thiophenesulfonyl fluoride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Thiophene derivatives have been associated with various biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Anti-inflammatory actions

- Antihypertensive effects

Several synthetic routes exist for producing 5-chloro-2-thiophenesulfonyl fluoride:

- Direct Fluorosulfonylation: This method involves the reaction of thiophene derivatives with fluorosulfonyl radicals generated from appropriate precursors.

- Chlorination of Thiophene Derivatives: Chlorination can be performed on 2-thiophenesulfonyl chloride to introduce the chlorine atom at the fifth position.

- Functionalization Techniques: Various functionalization techniques such as Gewald synthesis and Paal–Knorr synthesis can be adapted to incorporate the sulfonyl fluoride moiety into thiophene frameworks .

5-Chloro-2-thiophenesulfonyl fluoride has several applications, particularly in:

- Organic Synthesis: It serves as an important intermediate for synthesizing other biologically active compounds and complex molecules.

- Material Science: Compounds containing thiophene rings are utilized in fabricating organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

- Chemosensors: Thiophene derivatives are employed in developing chemosensors for detecting various analytes due to their high selectivity and sensitivity .

Interaction studies involving 5-chloro-2-thiophenesulfonyl fluoride focus on its reactivity with nucleophiles and electrophiles. These studies help understand its potential as a building block in drug design and materials science. Research into its interactions with proteins or nucleic acids may reveal insights into its utility in biochemical applications .

Similar compounds to 5-chloro-2-thiophenesulfonyl fluoride include:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Thiophenesulfonyl chloride | Thiophene ring with a sulfonyl chloride group | Used extensively in kinetics studies |

| 5-Bromo-2-thiophenesulfonyl fluoride | Bromine atom instead of chlorine | Potentially different reactivity patterns |

| 2,5-Dibromobenzenesulfonyl fluoride | Benzene ring with two bromines and a sulfonyl group | Larger molecular size; different electronic properties |

The uniqueness of 5-chloro-2-thiophenesulfonyl fluoride lies in its specific combination of a chlorine atom at the fifth position and a sulfonyl fluoride group at the second position, which may influence its reactivity and potential applications compared to other thiophene derivatives .